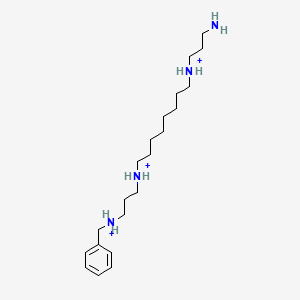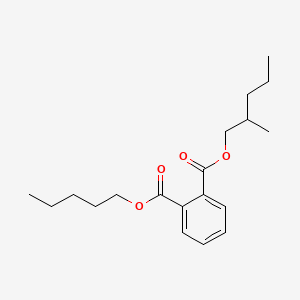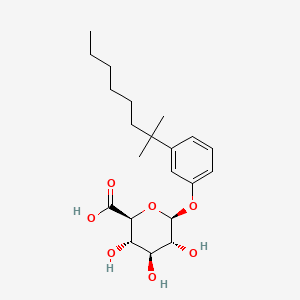
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid involves the conjugation of 3-(1,1-Dimethylheptyl)phenol with beta-D-Glucopyranosiduronic Acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed by manufacturers .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such compounds are synthesized in controlled laboratory environments to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of biological processes and pathways.
Medicine: Utilized in research to understand disease mechanisms and potential therapeutic targets.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,1-Dimethylheptyl)phenol
- beta-D-Glucopyranosiduronic Acid
Uniqueness
3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid is unique due to its specific structure, which combines the properties of both 3-(1,1-Dimethylheptyl)phenol and beta-D-Glucopyranosiduronic Acid. This unique structure allows it to be used in specialized research applications that other similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C21H32O7 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(2-methyloctan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O7/c1-4-5-6-7-11-21(2,3)13-9-8-10-14(12-13)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h8-10,12,15-18,20,22-24H,4-7,11H2,1-3H3,(H,25,26)/t15-,16-,17+,18-,20+/m0/s1 |
InChI-Schlüssel |
CSOVLPSBQFGSBB-HBWRTXEVSA-N |
Isomerische SMILES |
CCCCCCC(C)(C)C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


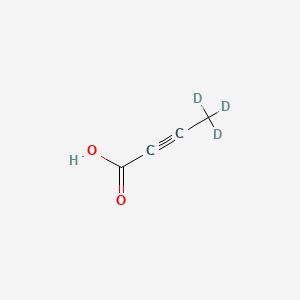
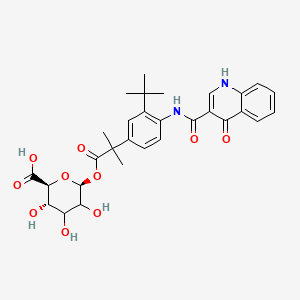
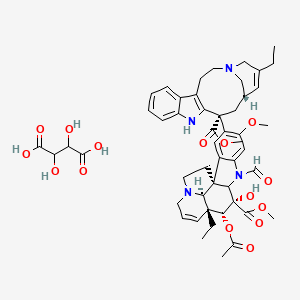
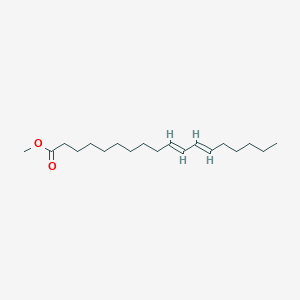
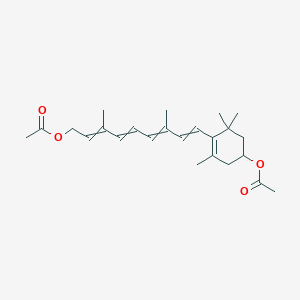
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
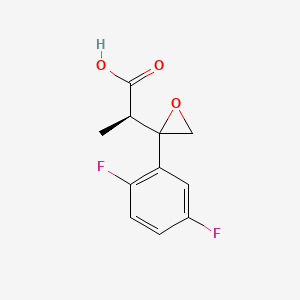
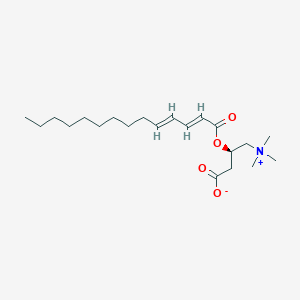
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
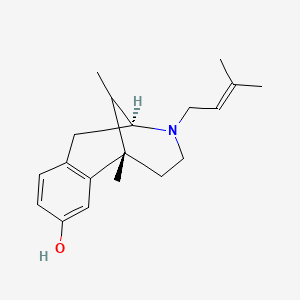
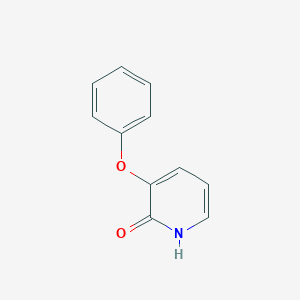
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
